2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride
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Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride is a heterocyclic compound with a molecular formula of C9H13N3O2.2ClH and a molecular weight of 268.14 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyrazine ring system, which is a fused bicyclic structure containing nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The resulting intermediate is then reacted with propanoic acid to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride: Similar structure with an acetic acid moiety instead of propanoic acid.
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride: Contains a dimethylpropanoic acid group.
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride is unique due to its specific propanoic acid moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-7(9(13)14)12-5-4-11-3-2-10-8(11)6-12;;/h2-3,7H,4-6H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBGTESVCWNGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN2C=CN=C2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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